Superior Binding Affinity and Complex Stability for EZH2 Inhibition vs. GSK126
Acetyldigitoxin demonstrates a binding affinity for the Enhancer of Zeste Homolog 2 (EZH2) enzyme that is superior to that of the known, potent EZH2 inhibitor GSK126. This was shown via computational docking and molecular dynamics simulations [1].
| Evidence Dimension | In silico binding affinity (docking score) |
|---|---|
| Target Compound Data | -10.90 kcal/mol |
| Comparator Or Baseline | GSK126 (known EZH2 inhibitor) |
| Quantified Difference | Superior binding affinity (quantitative difference not directly provided, but -10.90 kcal/mol represents very high affinity). |
| Conditions | Virtual screening and molecular dynamics simulations targeting the EZH2 binding site. |
Why This Matters
Identifies acetyldigitoxin as a uniquely potent EZH2 inhibitor among FDA-approved drugs, providing a strong scientific basis for its procurement and use as a lead compound in oncology drug discovery programs focused on this epigenetic target.
- [1] Ji, X., et al. (2024). Repurposing acetyldigitoxin as a potential EZH2 inhibitor for non-small cell lung cancer: a computational and experimental approach. Journal of Computer-Aided Molecular Design. View Source
